molecular formula C10H7NO2 B098371 3-prop-2-ynyl-1,3-benzoxazol-2-one CAS No. 19420-41-8

3-prop-2-ynyl-1,3-benzoxazol-2-one

Cat. No.: B098371
CAS No.: 19420-41-8
M. Wt: 173.17 g/mol
InChI Key: BMKFKTFCOJPUGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-prop-2-ynyl-1,3-benzoxazol-2-one: is a heterocyclic organic compound with the molecular formula C10H7NO2 It is a derivative of benzoxazolinone, characterized by the presence of a propynyl group at the third position of the benzoxazolinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-prop-2-ynyl-1,3-benzoxazol-2-one typically involves the reaction of 2-aminophenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzoxazolinone ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dimethylformamide or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. One such method includes the Hofmann rearrangement of salicylamide using trichloroisocyanuric acid as a chlorinating agent . This method allows for the large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-prop-2-ynyl-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-prop-2-ynyl-1,3-benzoxazol-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-prop-2-ynyl-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. In antibacterial applications, the compound inhibits bacterial enzymes, disrupting essential metabolic pathways. The propynyl group enhances the compound’s ability to penetrate bacterial cell walls, increasing its efficacy . In antiviral applications, the compound inhibits viral integrase, preventing the integration of viral DNA into the host genome .

Comparison with Similar Compounds

Uniqueness: 3-prop-2-ynyl-1,3-benzoxazol-2-one is unique due to the presence of the propynyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and its ability to interact with biological targets, making it a valuable scaffold for drug development .

Properties

CAS No.

19420-41-8

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

3-prop-2-ynyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C10H7NO2/c1-2-7-11-8-5-3-4-6-9(8)13-10(11)12/h1,3-6H,7H2

InChI Key

BMKFKTFCOJPUGR-UHFFFAOYSA-N

SMILES

C#CCN1C2=CC=CC=C2OC1=O

Canonical SMILES

C#CCN1C2=CC=CC=C2OC1=O

19420-41-8

Synonyms

3-(2-Propynyl)benzoxazol-2(3H)-one

Origin of Product

United States

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